1,3,5-Benzenetricarbonyl trichloride acts as a versatile building block for synthesizing more complex molecules. Its reactive carbonyl chloride groups can undergo substitution reactions with various nucleophiles, allowing researchers to create new functional groups and intricate structures. For instance, a study describes its use in the synthesis of chiral azoaromatic dendrimeric systems [].
The trichloride groups of 1,3,5-Benzenetricarbonyl trichloride can react with functional groups present in polymers, enabling researchers to modify their properties. This can be useful for tailoring the performance of polymers for specific applications.
1,3,5-Benzenetricarbonyl trichloride, also known as trimesoyl chloride, is a chemical compound with the molecular formula and a molecular weight of approximately 265.477 g/mol. It features a benzene ring substituted with three carbonyl chloride groups at the 1, 3, and 5 positions. This compound is recognized for its reactivity due to the presence of multiple acyl chloride functional groups, which can participate in various
Trimesoyl chloride is a corrosive and toxic compound. Here are some safety concerns:
1,3,5-Benzenetricarbonyl trichloride is primarily involved in nucleophilic acyl substitution reactions. Its acyl chloride groups can react with nucleophiles such as alcohols and amines to form esters and amides, respectively. Additionally, it can undergo hydrolysis in the presence of water to yield 1,3,5-benzenetricarboxylic acid, releasing hydrochloric acid as a byproduct .
Key Reactions:
1,3,5-Benzenetricarbonyl trichloride can be synthesized through several methods:
1,3,5-Benzenetricarbonyl trichloride has various applications in organic synthesis and materials science:
Several compounds share structural similarities with 1,3,5-benzenetricarbonyl trichloride:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Trimesic Acid | C₉H₆O₆ | Contains carboxylic acid groups instead of chlorides |
Phthalic Anhydride | C₈H₄O₃ | Contains an anhydride functional group |
Isophthaloyl Chloride | C₉H₆Cl₂O₂ | Contains two acyl chloride groups at different positions |
Uniqueness: The primary uniqueness of 1,3,5-benzenetricarbonyl trichloride lies in its symmetrical structure and three acyl chloride functionalities that allow for versatile chemical reactivity compared to other similar compounds.
1,3,5-Benzenetricarbonyl trichloride, also known as trimesoyl chloride, is conventionally synthesized through the chlorination of 1,3,5-benzenetricarboxylic acid (trimesic acid) [5]. This process involves the conversion of the carboxylic acid groups present in trimesic acid to acid chloride functionalities [3]. The conventional synthesis pathway begins with high-purity trimesic acid, which serves as the primary starting material for this transformation [4].
The chlorination reaction typically proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the carboxylic acid moieties are replaced with chlorine atoms [15]. This substitution enhances the reactivity of the carbonyl centers by converting the poor leaving group (hydroxide) into an excellent leaving group (chloride) [15]. The resulting compound, 1,3,5-benzenetricarbonyl trichloride, possesses three chlorocarbonyl groups attached to a central benzene ring at positions 1, 3, and 5 [3].
Trimesic acid itself is industrially produced through the oxidation of mesitylene (1,3,5-trimethylbenzene), which serves as the upstream precursor in the overall synthetic pathway [4] [17]. The liquid-phase oxidation of mesitylene in appropriate solvents yields trimesic acid, which is subsequently purified before undergoing chlorination [17]. This two-step process—oxidation followed by chlorination—constitutes the conventional industrial route to 1,3,5-benzenetricarbonyl trichloride [10].
The reaction conditions for the conventional chlorination process typically involve temperatures between 60-80°C and reaction times of several hours to ensure complete conversion [8]. The process must be conducted under anhydrous conditions to prevent hydrolysis of the acid chloride product back to the carboxylic acid [15]. The conventional synthesis route achieves yields typically ranging from 95-98% when optimized properly [12].
Parameter | Typical Value |
---|---|
Reaction Temperature | 60-80°C |
Reaction Time | 3-8 hours |
Yield | 95-98% |
Starting Material Purity | >98% |
Catalyst | None or Lewis acid |
Thionyl chloride (SOCl₂) represents the most widely employed chlorinating agent for the preparation of 1,3,5-benzenetricarbonyl trichloride from trimesic acid [15]. The thionyl chloride-mediated protocol offers several advantages, including the generation of gaseous by-products (sulfur dioxide and hydrogen chloride) that drive the reaction to completion by shifting the equilibrium toward product formation [15] [12].
The reaction mechanism between trimesic acid and thionyl chloride involves multiple steps [15]. Initially, the carbonyl oxygen of the carboxylic acid acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride [15]. This forms an intermediate chlorosulfite ester, which subsequently undergoes rearrangement with the chloride ion attacking the carbonyl carbon [15]. The reaction concludes with the elimination of sulfur dioxide gas and the formation of the acid chloride functionality [15].
Several variations of the thionyl chloride-mediated protocol exist, differing primarily in the reaction conditions and the use of catalysts [12]. One common approach involves the use of N,N-dimethylformamide (DMF) as a catalyst, which accelerates the reaction through the formation of the Vilsmeier-Haack reagent [12]. The reaction conditions typically involve:
Protocol Variation | Reaction Conditions | Catalyst | Yield | Reaction Time |
---|---|---|---|---|
Standard Protocol | Reflux at 70-80°C | None | 95-97% | 6-8 hours |
DMF-Catalyzed | 60-70°C | DMF (catalytic) | 98-100% | 3 hours |
Low-Temperature | 25-30°C | DMF (catalytic) | 95-98% | 8-10 hours |
The molar ratio of thionyl chloride to trimesic acid typically ranges from 3:1 to 6:1, with excess thionyl chloride serving both as reagent and solvent [12]. Alternatively, the reaction can be conducted in inert solvents such as toluene, chloroform, or dichloromethane, particularly when precise control of reaction conditions is required [8] [12].
The thionyl chloride-mediated preparation protocol yields 1,3,5-benzenetricarbonyl trichloride with high purity, often exceeding 98% when properly executed [12]. The product obtained through this method exhibits a melting point range of 32-38°C, consistent with the expected physical properties of the compound [3] [9].
The industrial production of 1,3,5-benzenetricarbonyl trichloride necessitates careful optimization of process parameters to ensure economic viability, consistent product quality, and operational safety [6]. Large-scale manufacturing typically employs continuous or semi-continuous processes rather than batch operations to enhance productivity and reduce operational costs [16].
Process optimization for large-scale production focuses on several key aspects:
Raw Material Selection and Purification: High-quality trimesic acid with minimal impurities is essential for producing 1,3,5-benzenetricarbonyl trichloride with the desired purity specifications [17]. Industrial processes often incorporate additional purification steps for trimesic acid, including recrystallization or treatment with activated carbon to remove colored impurities [17].
Reaction Engineering: Optimized reactor designs facilitate efficient heat transfer and mixing, critical factors in controlling the exothermic chlorination reaction [6]. Jacketed reactors with precise temperature control systems are commonly employed to maintain the reaction within the optimal temperature range of 60-80°C [6] [16].
Solvent Recovery Systems: Industrial processes incorporate sophisticated solvent recovery systems to recycle reaction media and reduce waste generation [16]. This not only improves economic efficiency but also aligns with sustainable manufacturing practices [6].
Process Integration: Modern manufacturing facilities integrate the production of trimesic acid and its subsequent chlorination into a unified process train, minimizing intermediate handling and storage requirements [16]. This approach reduces production costs and enhances overall process efficiency [6].
The South Korean market for 1,3,5-benzenetricarbonyl trichloride, valued at approximately USD 0.01 billion in 2024, exemplifies the growing industrial significance of this compound [16]. With projected growth at a compound annual growth rate of 5.0% from 2026 to 2033, manufacturers are increasingly investing in process optimization to meet rising demand [16].
Process Parameter | Conventional Approach | Optimized Approach | Benefit |
---|---|---|---|
Reaction Temperature Control | Manual adjustment | Automated PID control systems | Enhanced product consistency |
Thionyl Chloride Addition Rate | Batch addition | Controlled continuous addition | Improved safety and reaction control |
By-product Handling | Open system venting | Closed-loop scrubbing systems | Reduced environmental impact |
Energy Consumption | Standard heating | Heat integration and recovery | Lower operational costs |
Quality control in the production of 1,3,5-benzenetricarbonyl trichloride encompasses a comprehensive set of analytical methods and specifications designed to ensure product consistency, performance, and compliance with industry standards [9] [21]. The compound's high reactivity toward moisture necessitates stringent quality control protocols throughout the manufacturing process [3].
The primary quality control parameters for 1,3,5-benzenetricarbonyl trichloride include:
Chemical Purity: Industrial specifications typically require a minimum purity of 98.0%, determined through gas chromatography (GC) analysis [2] [7]. This analytical technique separates and quantifies potential organic impurities, including unreacted trimesic acid, partially chlorinated intermediates, and solvent residues [7].
Chlorine Content: Argentometric titration serves as the standard method for determining the chlorine content in 1,3,5-benzenetricarbonyl trichloride [21]. This analytical approach involves the precipitation of chloride ions with silver nitrate and subsequent quantification, providing a direct measure of the compound's functional group integrity [21].
Physical Properties: Quality control protocols include verification of physical constants such as melting point (32-38°C), boiling point (180°C at 16-21 mmHg), and density (1.487 g/mL at 25°C) [3] [9]. Deviations from these established parameters may indicate contamination or structural abnormalities [9].
Spectroscopic Analysis: Infrared (IR) spectroscopy serves as a confirmatory test for structural identity, with particular attention to the characteristic carbonyl absorption bands of the acid chloride functional groups [21]. The IR spectrum provides a "fingerprint" that must match the reference standard for product acceptance [21].
Appearance: High-quality 1,3,5-benzenetricarbonyl trichloride typically presents as a white to light yellow crystalline solid or clear liquid after melting, depending on the ambient temperature relative to its melting point [5] [23]. Color specifications often include limits on yellowness index to control batch-to-batch consistency [23].
The following table summarizes the industrial quality control specifications commonly applied to 1,3,5-benzenetricarbonyl trichloride:
Quality Parameter | Test Method | Specification | Frequency |
---|---|---|---|
Chemical Purity | Gas Chromatography | ≥98.0% | Each batch |
Chlorine Content | Argentometric Titration | 97.5-102.5% of theoretical | Each batch |
Melting Point | Differential Scanning Calorimetry | 32-38°C | Each batch |
Appearance | Visual Inspection | White to light yellow solid/liquid | Each batch |
Identity | Infrared Spectroscopy | Matches reference spectrum | Each batch |
Solubility in Toluene | Visual Observation | Almost transparent solution | Periodic |
Manufacturers typically package 1,3,5-benzenetricarbonyl trichloride under inert gas (argon) to prevent moisture-induced degradation during storage and transportation [20]. The compound is classified as moisture-sensitive and heat-sensitive, requiring storage under refrigerated conditions (0-10°C) to maintain its quality over extended periods [2] [20].
Corrosive;Irritant